Desthiazolylmethyloxycarbonyl Ritonavir-d6
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Overview
Description
Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a labeled metabolite of the selective HIV-1 protease inhibitor Ritonavir. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Ritonavir. The compound is characterized by its molecular formula C32 D6 H39 N5 O3 S and a molecular weight of 585.83 .
Mechanism of Action
Target of Action
Desthiazolylmethyloxycarbonyl Ritonavir-d6, also known as M1, is a minor metabolite of Ritonavir . It exhibits potent activity against ER+, HER2+ and triple negative breast cancer lines . The primary targets of M1 are the proteasome and the unfolded protein response (UPR), which have been identified as Ritonavir targets .
Mode of Action
M1 interacts with its targets, the proteasome and UPR, in a unique way. It up-regulates the chymotryptic, tryptic and caspase-like activities of the purified 20S proteasome . M1 also up-regulates the proteasome chymotryptic site in breast cancer cells .
Biochemical Pathways
The biochemical pathways affected by M1 involve the proteasome and UPR. M1’s up-regulation of proteasome activity leads to a reduction in the levels of survivin in T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line .
Pharmacokinetics
It is known that 1 hour following m1 intraperitoneal administration, m1 plasma levels were measurable (36 ± 23 microM) . In contrast, Ritonavir administration resulted in M1 levels that were at or below the limit of detection .
Result of Action
The molecular and cellular effects of M1’s action include a G0/G1 block and apoptosis in all lines tested . M1 also significantly reduces survivin levels in the T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line . In vivo, M1 inhibits the MDA-MB-231 xenograft at its maximum tolerated dose (MTD, 20 mg/kg), while Ritonavir exhibits no effect at this dosing, which is half of its MTD .
Action Environment
In general, factors such as ph, temperature, salinity, and the presence of other molecules can impact the effectiveness of a drug
Biochemical Analysis
Biochemical Properties
Desthiazolylmethyloxycarbonyl Ritonavir-d6 interacts with HIV-1 protease, an enzyme crucial for the life-cycle of HIV . The nature of these interactions involves the inhibition of the protease, thereby preventing the maturation of viral particles .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the HIV-1 protease. This inhibition disrupts the viral life cycle, preventing the production of mature viral particles and thereby reducing viral load .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the HIV-1 protease. This binding inhibits the protease’s activity, preventing it from cleaving the viral polyprotein into individual functional proteins necessary for the assembly of mature viral particles .
Preparation Methods
The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir-d6 involves multiple steps, starting from the precursor Ritonavir. The synthetic route typically includes the introduction of deuterium atoms to create the labeled compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods are similar but scaled up to meet the demand for research purposes .
Chemical Reactions Analysis
Desthiazolylmethyloxycarbonyl Ritonavir-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Desthiazolylmethyloxycarbonyl Ritonavir-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the metabolic pathways and degradation products of Ritonavir.
Biology: To investigate the interactions of Ritonavir with various biological targets.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Ritonavir in the human body.
Industry: As a reference standard in the quality control and validation of analytical methods for Ritonavir
Comparison with Similar Compounds
Desthiazolylmethyloxycarbonyl Ritonavir-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ritonavir: The parent compound, used as an HIV-1 protease inhibitor.
Lopinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Saquinavir: A protease inhibitor used in combination with other antiretroviral agents. The uniqueness of this compound lies in its application for detailed metabolic and pharmacokinetic studies .
Properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-YQNDCQBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.